Product packaging for 3-Cyclopropyl-2-methoxyaniline(Cat. No.:)

3-Cyclopropyl-2-methoxyaniline

Cat. No.: B13706327
M. Wt: 163.22 g/mol
InChI Key: UPFKVBIHVWVYOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopropyl-2-methoxyaniline is a specialty aniline derivative serving as a valuable synthetic building block in organic and medicinal chemistry research. Its structure, incorporating a cyclopropyl group and a methoxy-substituted aniline, makes it a versatile intermediate for constructing more complex molecules. The primary research application of this compound and its structural analogs is in the synthesis of novel bioactive molecules. Specifically, aniline derivatives with cyclopropyl and methoxy substituents are prominent in developing ligands for central nervous system targets, such as the dopamine D3 receptor (D3R) . In this context, these compounds act as critical primary pharmacophores that bind to the orthosteric site, forming the foundation of bitopic or bivalent ligands. These ligands are investigated for their potential to offer improved selectivity and allosteric modulation for receptors implicated in substance abuse disorders and other neurological conditions . Furthermore, N -cyclopropyl-methoxyaniline isomers have been successfully employed in pioneering asymmetric [3+2] photocycloaddition reactions, a modern photocatalytic method to access enantioenriched cyclopentylamine architectures . These complex structures are core components in various pharmaceuticals and chiral catalysts, underscoring this chemical scaffold's significant research value in building stereochemically defined, three-dimensional molecular space . This product is intended for research and development purposes in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions, consulting the safety data sheet before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO B13706327 3-Cyclopropyl-2-methoxyaniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

3-cyclopropyl-2-methoxyaniline

InChI

InChI=1S/C10H13NO/c1-12-10-8(7-5-6-7)3-2-4-9(10)11/h2-4,7H,5-6,11H2,1H3

InChI Key

UPFKVBIHVWVYOQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1N)C2CC2

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 3 Cyclopropyl 2 Methoxyaniline

Oxidative Transformations and Radical Chemistry

The chemical reactivity of 3-cyclopropyl-2-methoxyaniline is dominated by oxidative pathways that hinge on the interplay between the aniline (B41778) moiety and the adjacent cyclopropyl (B3062369) ring. Anilines are known to be susceptible to single-electron oxidation, and the presence of the cyclopropyl group introduces a unique and irreversible subsequent reaction pathway that acts as a mechanistic signature. researchgate.netacs.org

The initial and pivotal step in the oxidative transformation of this compound is a single-electron transfer (SET) from the electron-rich aniline nitrogen. acs.org This process is often initiated by photosensitizers, which, upon excitation to their triplet state, can act as potent oxidants. researchgate.net The transfer of an electron from the aniline to the excited sensitizer (B1316253) results in the formation of an aniline radical cation (aniline•+). researchgate.netacs.org This SET event is the trigger for the subsequent radical chemistry. rsc.org The utility of N-cyclopropylanilines as probes stems from this initial oxidation to their nitrogen radical cations. acs.org

Following the formation of the nitrogen-centered radical cation via SET, the molecule undergoes a rapid and irreversible ring-opening of the cyclopropyl group. acs.org This step is thermodynamically driven by the release of significant ring strain energy, which is estimated to be around 28 kcal/mol for a cyclopropane (B1198618) ring. acs.org The irreversible nature of this ring-opening is crucial, as it effectively "traps" the oxidized state and prevents back-electron transfer, which can complicate kinetic analyses in other aniline systems. researchgate.netacs.org This allows the N-cyclopropylaniline framework to act as a reliable indicator of an initial SET event. researchgate.net

The cleavage of the cyclopropyl ring does not result in a neutral radical. Instead, it leads to the formation of a specific type of intermediate known as a distonic radical cation. acs.org In this species, the positive charge and the radical electron are spatially separated within the same molecule. acs.org For N-cyclopropylanilines, the ring-opening yields an iminium distonic radical cation, where the positive charge resides on the nitrogen atom as part of an iminium group, and the unpaired electron is located on a carbon atom at the end of the newly formed three-carbon chain. acs.org This intermediate is a key player in subsequent reactions. acs.org

Once the distonic radical cation is formed, it can undergo further reactions. acs.org Studies have suggested that this reactive intermediate can be intercepted by molecular oxygen to form an endoperoxide. acs.org This endoperoxide is itself unstable and is proposed to undergo subsequent ring-opening and fragmentation, ultimately yielding stable products such as 3-hydroxy-N-phenylpropanamide and acetanilide. acs.org

Substituents on the aromatic ring have a profound and predictable influence on the reactivity of N-cyclopropylanilines. The 2-methoxy group in this compound acts as an electron-donating group (EDG), which modifies both the ease of oxidation and the rate of the subsequent ring-opening. acs.org

An EDG like the methoxy (B1213986) group increases the electron density of the aniline ring, thereby lowering its single-electron transfer oxidation potential. acs.org This makes this compound easier to oxidize compared to unsubstituted N-cyclopropylaniline (CPA) or analogues bearing electron-withdrawing groups (EWGs), such as 3-chloro-N-cyclopropylaniline (3-Cl-CPA). acs.org

Conversely, the EDG also serves to stabilize the initially formed nitrogen radical cation through resonance. acs.org This added stability slows the rate of the subsequent cyclopropyl ring-opening. researchgate.netacs.org The opposite effects are observed for EWGs, which raise the oxidation potential but accelerate ring-opening. acs.org This leads to a clear trend in the relative rates of ring-opening for this series of compounds: 3-Cl-CPA > CPA > 2-MeO-CPA. researchgate.netacs.org

CompoundSubstituent TypeEstimated Oxidation Potential (E° vs NHE)Relative Rate of Ring-Opening
This compound (2-MeO-CPA)Electron-Donating (EDG)~0.9 VSlowest
N-Cyclopropylaniline (CPA)(Unsubstituted)~1.0 VIntermediate
3-Chloro-N-cyclopropylaniline (3-Cl-CPA)Electron-Withdrawing (EWG)~1.2 VFastest

Data adapted from research on analogous N-cyclopropylaniline probes. The oxidation potential for 2-MeO-CPA is approximated from values for similar aniline derivatives. acs.org

The inherent reactivity of the N-cyclopropylaniline scaffold makes it an excellent "radical clock." A radical clock is a compound that undergoes a rapid, well-defined unimolecular rearrangement if it exists as a radical intermediate. In this case, the irreversible ring-opening of the cyclopropyl group serves as the "tick" of the clock. researchgate.net

By observing the reaction products, one can infer the preceding mechanistic steps. If ring-opened products are formed, it provides strong evidence for the formation of the radical cation intermediate. acs.org The rate of this ring-opening can be compared to the rates of other competing processes, such as back-electron transfer or quenching by antioxidants. researchgate.netacs.org For instance, studies have shown that for N-cyclopropylaniline and 3-Cl-CPA, the ring-opening is so fast that it outcompetes quenching by antioxidants, a process that often complicates the study of aniline oxidation. acs.org However, for this compound, the slower ring-opening rate means that competing processes may become more significant under certain conditions. acs.org

Cyclopropyl Ring-Opening Mechanisms Upon Oxidation and Radical Cation Formation

Photocycloaddition Reactions

Visible-light photocatalysis has emerged as a powerful tool for initiating organic transformations under mild conditions. rsc.orgresearchgate.net For cyclopropylanilines, this approach enables novel cycloaddition pathways by leveraging the facile formation of the distonic radical cation intermediate. nih.govnih.gov

A significant application of this compound is its participation in redox-neutral asymmetric [3+2] photocycloaddition reactions. rsc.orgnih.gov In these transformations, N-aryl cyclopropylanilines, such as N-cyclopropyl-3-methoxyaniline, react with a variety of electron-rich and electron-neutral olefins to produce enantioenriched cyclopentylamines, which are important structural motifs in bioactive molecules and chiral catalysts. rsc.orgnih.gov The reaction is typically initiated by a photosensitizer under visible light irradiation, which oxidizes the cyclopropylaniline to trigger the ring-opening and subsequent cycloaddition cascade. nih.govrsc.org This method is atom-economical and tolerates a wide range of functional groups. nih.govrsc.org

The scope of the reaction is broad, encompassing various substituted N-cyclopropyl arylamines and different classes of olefins. For instance, N-cyclopropyl-3-methoxyaniline has been successfully coupled with exocyclic terminal olefins like 3-methylene-isoindolin-1-ones to yield spiro-cyclopentylamine structures with high efficiency and stereoselectivity. nih.gov The versatility extends to electron-neutral olefins, such as 1,1-diaryl ethylenes, allowing for the construction of all-carbon quaternary stereocenters. rsc.orgnih.gov

Table 1: Examples of Asymmetric [3+2] Photocycloaddition with N-Cyclopropyl Arylamines
N-Cyclopropyl Arylamine (1)Olefin (2)Product (3)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
N-cyclopropyl-3-methoxyaniline (1a)3-Methylene-isoindolin-1-one (2a)Spiro[cyclopentane-1,3'-isoindolin]-1'-one derivative (3a)95>20:192 nih.gov
N-cyclopropyl-4-methoxyaniline3-Methylene-2-phenylisoindolin-1-one (2e)Spiro[cyclopentane-1,3'-isoindolin]-1'-one derivative (3e)95>20:192 nih.gov
N-cyclopropyl-4-(trifluoromethyl)aniline3-Methylene-2-phenylisoindolin-1-one (2e)Spiro[cyclopentane-1,3'-isoindolin]-1'-one derivative (3g)80>20:194 nih.gov
N-cyclopropyl-N-methyl-4-vinylaniline1,1-DiphenylethyleneDiaryl-substituted cyclopentylamine (B150401) derivative88-93 rsc.org
N-cyclopropyl-4-fluoroaniline2-Aryl acrylateFunctionalized cyclopentylamine98>20:199 nih.gov

The success of asymmetric [3+2] photocycloadditions relies on a cooperative dual catalytic system. rsc.orgnih.gov This system combines a photosensitizer for reaction initiation with a chiral catalyst for stereocontrol. rsc.orgnih.gov

Photosensitizers: Visible-light photosensitizers, such as organic dyes like dicyanopyrazine-derived chromophore (DPZ) or transition metal complexes like Ru(bpz)₃₂, are employed to absorb light and initiate the single-electron transfer (SET) process. nih.govrsc.orgnih.gov Upon irradiation, the photosensitizer reaches an excited state and oxidizes the cyclopropylaniline substrate to its corresponding nitrogen radical cation, which then undergoes the key ring-opening step. nih.gov

Chiral Hydrogen-Bonding Catalysis: To control the enantioselectivity of the cycloaddition, a chiral co-catalyst is used. Chiral phosphoric acids (CPAs) have proven to be highly effective hydrogen-bonding catalysts in these systems. rsc.orgnih.govnih.gov The CPA forms a hydrogen bond with the olefin reaction partner. rsc.orgresearchgate.net This non-covalent interaction creates a defined chiral environment around the olefin, directing the subsequent addition of the distonic radical cation to one of the two enantiofaces of the C=C double bond. rsc.orgnih.gov This strategy represents an innovative application of H-bonding catalysis in radical chemistry, particularly for inducing asymmetry with electron-rich and electron-neutral olefins that act as H-bond acceptors. rsc.orgresearchgate.net

Table 2: Catalytic Systems Used in [3+2] Photocycloadditions of Cyclopropylamines
PhotosensitizerChiral CatalystReaction TypeReference
DPZ (dicyanopyrazine-derived chromophore)Chiral Phosphoric Acid (CPA)Asymmetric [3+2] with electron-rich/neutral olefins rsc.orgnih.gov
Ru(bpz)₃₂None (racemic reaction)[3+2] with olefins and alkynes nih.govnih.gov
DPZChiral Phosphoric Acid (ent-CPA-7)Asymmetric [3+2] with terminal olefins researchgate.net
Iridium complexesNone (racemic reaction)[3+2] with alkynes nih.gov

Achieving high levels of stereocontrol is a central challenge in photochemical reactions. nih.gov In the [3+2] photocycloaddition of cyclopropylamines, both diastereoselectivity and enantioselectivity are effectively managed through the catalytic system and substrate structure. nih.govrsc.org

Enantiocontrol is imparted by the chiral hydrogen-bonding catalyst. rsc.orgnih.gov The chiral phosphoric acid organizes the olefin substrate within a chiral pocket, leading to facial differentiation upon attack by the achiral, planar distonic radical cation intermediate. rsc.orgresearchgate.net The ability to achieve high enantiomeric excess with olefins that lack traditional activating groups (like carbonyls) highlights the efficacy of this remote H-bonding strategy. rsc.org

Diastereoselectivity is often inherently high in these reactions, particularly when using exocyclic olefins, leading predominantly to the formation of a single diastereomer. nih.govnih.gov For instance, reactions with 3-methylene-isoindolin-1-ones consistently yield products with a high diastereomeric ratio (>20:1). nih.gov The stereochemical information from the starting cyclopropylamine (B47189) is also preserved in the product. nih.gov The diastereoselectivity arises from the preferred transition state geometry during the cyclization step, where the bulky substituents arrange to minimize steric hindrance. researchgate.net

Table 3: Stereoselectivity in [3+2] Photocycloadditions
Cyclopropylamine SubstrateOlefin SubstrateYield (%)dree (%)Reference
N-cyclopropyl-3-methoxyaniline3-Methylene-isoindolin-1-one95>20:192 nih.gov
N-cyclopropyl-naphthaleneStyrene75-- nih.gov
N-cyclopropyl-4-fluoroaniline(E)-Methyl 3-phenylacrylate98>20:199 nih.gov
N-cyclopropyl-3,5-dimethylaniline3-(2,2,2-trifluoroethylidene)indolin-2-one92>20:190 rsc.org

Ring-Opening Reactions with N-Nucleophiles

In a different mode of reactivity, arylamines can act as nitrogen-centered nucleophiles to attack and open strained ring systems. Donor-acceptor (D-A) cyclopropanes are a class of highly reactive substrates where a donor group (e.g., an aryl group) and an acceptor group (e.g., two ester groups) are attached to the cyclopropane ring, making it highly polarized and susceptible to nucleophilic ring-opening. snnu.edu.cnthieme-connect.com This process is a powerful method for the synthesis of 1,3-difunctionalized compounds. thieme-connect.comscispace.com

While arylamines like this compound can participate in these reactions, a significant challenge is their lower nucleophilicity compared to aliphatic amines, often requiring harsher reaction conditions which can impede stereocontrol. nsf.gov Furthermore, the greater conformational freedom of primary amines makes achieving high enantioselectivity difficult. nsf.gov

A breakthrough in this area was the development of a chiral heterobimetallic Lewis acid catalyst system capable of promoting the asymmetric ring-opening of D-A cyclopropanes with primary arylamines. nsf.govresearchgate.net A cooperative catalyst, for example, formed from Y(OTf)₃ and a chiral ytterbium phosphate (B84403) complex ((R)-Yb[P]₃), effectively activates the D-A cyclopropane and facilitates the nucleophilic attack. nsf.govscispace.com This bifunctional catalysis enables the reaction to proceed under milder conditions, affording valuable chiral γ-amino acid derivatives in high yields and with excellent enantioselectivity. nsf.gov The reaction proceeds via a kinetic resolution of the racemic cyclopropane, where one enantiomer reacts significantly faster than the other. nsf.govresearchgate.net

Table 4: Asymmetric Ring-Opening of D-A Cyclopropanes with Primary Arylamines
D-A CyclopropanePrimary ArylamineCatalyst SystemYield (%)ee (%)Reference
diethyl 2-phenylcyclopropane-1,1-dicarboxylatep-AnisidineY(OTf)₃ / (R)-Yb[P]₃8090 nsf.gov
diethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylatep-AnisidineY(OTf)₃ / (R)-Yb[P]₃8895 nsf.gov
diethyl 2-(naphthalen-2-yl)cyclopropane-1,1-dicarboxylatep-AnisidineY(OTf)₃ / (R)-Yb[P]₃9396 nsf.gov
diethyl 2-phenylcyclopropane-1,1-dicarboxylateAnilineY(OTf)₃ / (R)-Yb[P]₃6584 nsf.gov

The regio- and stereoselectivity of the nucleophilic ring-opening of D-A cyclopropanes are well-defined and predictable. thieme-connect.comrsc.org The reaction mechanism is analogous to a bimolecular nucleophilic substitution (SN2) reaction. thieme-connect.comnsf.gov

Regioselectivity: The Lewis acid catalyst coordinates to the electron-withdrawing acceptor groups (e.g., the carbonyls of the diester) of the D-A cyclopropane. snnu.edu.cnscispace.com This activation polarizes the C-C bonds of the cyclopropane ring, making the carbon atom bearing the donor group (the aryl substituent) electrophilic. The primary arylamine then attacks this specific carbon atom, leading to the cleavage of the bond between the two substituted carbons and resulting in a single regioisomer.

Stereoselectivity: The nucleophilic attack occurs from the face opposite to the breaking C-C bond, leading to an inversion of configuration at the reaction center. thieme-connect.com This SN2-type pathway is responsible for the high stereospecificity observed. nsf.gov In the asymmetric catalytic version, the chiral bimetallic catalyst differentiates between the two enantiomers of the racemic D-A cyclopropane, allowing the primary arylamine to preferentially attack one enantiomer over the other, resulting in a kinetic resolution and yielding an enantioenriched product and unreacted starting material. nsf.govresearchgate.net Stereochemical experiments have confirmed that this SN2-type ring-opening is the dominant pathway. nsf.gov

C-H/N-H Oxidative Cross-Coupling Reactions and Aza-Alkylation

The functional groups of this compound, namely the aniline N-H bond and adjacent aryl C-H bonds, predispose it to participate in oxidative cross-coupling reactions. These reactions offer a direct method for forming C-N bonds by activating C-H and N-H bonds simultaneously.

Aza-alkylation represents another class of reactions for C-N bond formation, often involving the reaction of an amine with an imine or iminium species to alkylate the nitrogen atom. While the C3 position of indoles is a common site for such reactions, the direct aza-alkylation of this compound itself is not extensively detailed in the examined literature. However, the general reactivity of anilines suggests their potential use in related multicomponent reactions that generate aminomethyl groups.

Other Catalytic and Non-Catalytic Transformations

Beyond oxidative coupling, this compound and its close analogues are valuable substrates in other catalytic systems, particularly those employing palladium for cross-coupling and cyclization reactions to build heterocyclic frameworks.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. While direct cross-coupling studies starting with this compound are not prominently featured, the reactivity of its constituent parts—the cyclopropylarene and aniline moieties—is well-established in this context.

The synthesis of cyclopropyl arenes often utilizes palladium-catalyzed cross-coupling methods, such as the Suzuki-Miyaura reaction. These reactions typically couple an aryl halide or triflate with a cyclopropylboron species or a cyclopropyl Grignard reagent. Effective catalyst systems often consist of a palladium source like palladium(II) acetate (B1210297) combined with a phosphine (B1218219) ligand, such as SPhos or tri-tert-butylphosphine. For instance, the coupling of aryl bromides with cyclopropylmagnesium bromide is significantly enhanced by zinc halide additives, which mediate the transmetalation step in the catalytic cycle.

A highly relevant example of palladium catalysis on a closely related scaffold is the Larock heteroannulation used to synthesize indole (B1671886) derivatives. This reaction was successfully applied to a Boc-protected 2-iodo-3-methoxyaniline, which underwent heteroannulation with an alkyne using a catalyst system of palladium(II) acetate, potassium carbonate, and lithium chloride in DMF at 100 °C, affording the corresponding indole in high yield. This demonstrates the utility of palladium catalysis in functionalizing the aniline core to construct more complex heterocyclic systems.

Table 1: Conditions for Palladium-Catalyzed Synthesis of an Indole Derivative

Starting MaterialCoupling PartnerCatalyst SystemSolvent / Temp.ProductYieldRef.
Boc-masked 2-iodo-3-methoxyanilineTES alkynePd(OAc)₂, K₂CO₃, LiClDMF / 100 °CIndole 24582%

Data presented is based on the reaction of a closely related precursor to this compound.

Cyclization Reactions for Heterocycle Formation

The structural framework of this compound is a valuable precursor for synthesizing nitrogen-containing heterocycles, which are significant scaffolds in medicinal chemistry and materials science. Cyclization reactions provide a direct route to these important molecular structures.

As mentioned previously, the Larock heteroannulation is a powerful palladium-catalyzed method for constructing indoles, a prevalent heterocyclic motif. The synthesis of key intermediates for alkaloids like mitragynine (B136389) has been achieved starting from 2-iodo-3-methoxyaniline, a precursor that shares the core substitution pattern of this compound. This transformation highlights how the aniline nitrogen can act as an internal nucleophile in a cyclization cascade to form the five-membered pyrrole (B145914) ring fused to the benzene (B151609) core.

Other synthetic strategies also leverage anilines for heterocycle formation. One-pot methodologies have been developed that involve the reaction of primary amines with suitable electrophiles to trigger a cascade of nucleophilic addition, cyclization, and subsequent aromatization to yield N-heterocyclic cations. For example, a reaction of p-methoxyaniline with 2-bromoethyl-phenanthridinium bromide, while yielding a complex product mixture, illustrates the principle of using anilines in multi-step cyclization sequences.

Table 2: Examples of Cyclization Reactions for Heterocycle Formation

Amine SubstrateReaction TypeKey ReagentsProduct TypeRef.
Boc-masked 2-iodo-3-methoxyanilineLarock HeteroannulationTES alkyne, Pd(OAc)₂Indole
p-MethoxyanilineOne-pot, Three-step Cascade2-Bromoethyl-phenanthridinium bromideDihydro-1H-imidazo[1,2-f]phenanthridinium derivative

Advanced Spectroscopic and Analytical Methodologies in the Study of 3 Cyclopropyl 2 Methoxyaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 3-Cyclopropyl-2-methoxyaniline. By analyzing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a comprehensive picture of the molecular framework can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons within the this compound molecule. In a typical ¹H NMR spectrum, distinct signals corresponding to the aromatic, methoxy (B1213986), and cyclopropyl (B3062369) protons are observed.

A reported ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) shows characteristic chemical shifts (δ) and coupling patterns. thieme-connect.com The protons of the cyclopropyl group appear as multiplets in the upfield region, typically between δ 0.52 and 0.77 ppm. thieme-connect.com This upfield shift is a well-documented characteristic of cyclopropyl protons, attributed to the unique shielding effects of the strained ring system. researchgate.net The methoxy group protons present as a sharp singlet at approximately δ 3.78 ppm. thieme-connect.com The aromatic protons exhibit more complex splitting patterns in the downfield region, generally between δ 6.33 and 7.14 ppm, due to coupling with each other. thieme-connect.com The amine (NH) proton is often observed as a broad singlet, in this case around δ 4.21 ppm, the exact position and appearance of which can be influenced by solvent and concentration. thieme-connect.com

Table 1: Representative ¹H NMR Data for this compound in CDCl₃ thieme-connect.com

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.10–7.14t1HAromatic CH
6.40–6.42d2HAromatic CH
6.33–6.35t1HAromatic CH
4.21s1HNH
3.78s3HOCH₃
2.42–2.47m1HCyclopropyl CH
0.72–0.77m2HCyclopropyl CH₂
0.52–0.56m2HCyclopropyl CH₂

Note: Data is based on a reported spectrum and may vary slightly depending on experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides a direct map of the carbon skeleton of this compound. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak, allowing for the determination of the total number of non-equivalent carbons.

The ¹³C NMR spectrum of this compound in CDCl₃ displays distinct signals for the aromatic, methoxy, and cyclopropyl carbons. thieme-connect.com The carbons of the cyclopropyl ring are found at the most upfield positions, with the CH group appearing around δ 25.13 ppm and the CH₂ groups around δ 7.33 ppm. thieme-connect.com The methoxy carbon is typically observed around δ 54.98 ppm. thieme-connect.com The aromatic carbons resonate in the downfield region, from approximately δ 99.07 to 160.66 ppm, with the carbon attached to the methoxy group (C-2) and the carbon bearing the amine group (C-1, implicitly) being the most deshielded. thieme-connect.combhu.ac.in

Table 2: Representative ¹³C NMR Data for this compound in CDCl₃ thieme-connect.com

Chemical Shift (δ) ppmAssignment
160.66Aromatic C-O
150.07Aromatic C-N
129.74Aromatic CH
106.30Aromatic CH
102.65Aromatic CH
99.07Aromatic C-Cyclopropyl
54.98OCH₃
25.13Cyclopropyl CH
7.33Cyclopropyl CH₂

Note: Assignments are based on typical chemical shift ranges and may require further 2D NMR experiments for definitive confirmation.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Absorption Studies

Ultraviolet-Visible (UV-Vis) spectrophotometry is employed to study the electronic transitions within the this compound molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The resulting spectrum provides information about the conjugated systems present in the molecule.

Aniline (B41778) and its derivatives typically exhibit characteristic absorption bands in the UV region. For 2-methoxyaniline, a structurally related compound, absorption maxima are expected. acs.org The presence of the cyclopropyl and methoxy groups on the aniline ring in this compound will influence the position and intensity of these absorption bands. A study on N-cyclopropylaniline analogs showed that UV-Vis spectra display similar absorptive features, with a noticeable bathochromic shift (a shift to longer wavelengths) observed in some derivatives. acs.org The spectrum of this compound is expected to show absorption bands characteristic of the substituted benzene (B151609) ring.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Product Isolation

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. In the context of this compound, HPLC is crucial for assessing the purity of synthesized batches and for isolating the final product from reaction mixtures.

By selecting an appropriate stationary phase (e.g., a C18 reverse-phase column) and mobile phase, components of a mixture are separated based on their differential partitioning between the two phases. acs.org The purity of this compound can be determined by analyzing the resulting chromatogram. A pure sample will ideally show a single, sharp peak, while the presence of impurities will be indicated by additional peaks. HPLC methods have been successfully used for the purification of related N-cyclopropylaniline compounds, achieving high isolated yields. acs.org For instance, in the synthesis of N-cyclopropylaniline analogs, purification by reverse-phase semi-preparative HPLC afforded the desired products in high purity. acs.org

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns.

In a typical mass spectrum of this compound, a molecular ion peak ([M]⁺) corresponding to its molecular weight (163.22 g/mol ) would be observed. sigmaaldrich.com Electrospray ionization (ESI) is a common soft ionization technique that often results in the observation of the protonated molecule, [M+H]⁺, at an m/z of 164.1. thieme-connect.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of this compound. This is a powerful tool for confirming the molecular formula of the compound. For a molecule with the formula C₁₀H₁₃NO, the calculated exact mass of the protonated molecule [M+H]⁺ is 164.1070. HRMS analysis can confirm this value with a high degree of accuracy, providing strong evidence for the correct identification of the compound. HRMS has been used to confirm the elemental composition of various related cyclopropyl-containing compounds. semanticscholar.orgrsc.org

Mass Spectrometry of Self-Assembled Monolayers in Reaction Discovery

The discovery of novel chemical reactions involving scaffolds like this compound can be significantly accelerated using high-throughput screening methods. One such innovative approach is the use of mass spectrometry to analyze reactions occurring on self-assembled monolayers (SAMs). nih.govnih.gov This technique, often termed SAMDI (Self-Assembled Monolayers for Desorption/Ionization), provides a platform for rapidly screening a multitude of potential chemical transformations in a parallel, label-free format. nih.gov

The methodology involves immobilizing a reactant, such as an aldehyde, onto a gold surface functionalized with alkanethiolate monolayers. nih.gov This functionalized surface is then exposed to a variety of reactants, which could include anilines like this compound, along with an array of potential catalysts. The outcome of these interfacial reactions is analyzed using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS). nih.gov A successful reaction is identified by a change in the mass of the molecule attached to the monolayer, allowing for the rapid detection of new product formation. nih.gov

This strategy has proven effective in discovering new multi-component reactions, such as a three-component condensation of amines, aldehydes, and siloxy alkynes. nih.gov The precision of mass spectrometry enables the identification of products with unanticipated structures, which is a significant challenge in traditional reaction discovery. nih.gov By applying the SAMDI-MS technique, researchers can efficiently screen the reactivity of this compound under diverse conditions, potentially uncovering novel catalytic processes and synthetic routes. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for the qualitative analysis of organic compounds, allowing for the identification of key functional groups present in a molecule's structure. For this compound, IR spectroscopy can confirm the presence of its characteristic amine, methoxy, cyclopropyl, and aromatic moieties by detecting their unique vibrational frequencies. libretexts.org

The primary amine (–NH₂) group typically shows two distinct absorption bands in the 3300 to 3500 cm⁻¹ region, corresponding to symmetric and asymmetric N–H stretching vibrations. libretexts.org The C–O stretching of the methoxy group, an aromatic ether, results in a strong absorption between 1200 and 1275 cm⁻¹. The presence of the aromatic ring is indicated by C=C stretching absorptions in the 1450 to 1600 cm⁻¹ range and C–H stretching just above 3000 cm⁻¹. The cyclopropyl group's C–H bonds also absorb in the vicinity of 3000 cm⁻¹. libretexts.orgthieme-connect.com

The following table summarizes the expected IR absorption ranges for the principal functional groups in this compound.

Functional GroupBondCharacteristic Absorption (cm⁻¹)
Primary AmineN–H Stretch3300–3500 (typically two bands)
Aromatic EtherC–O Stretch1200–1275
Aromatic RingC=C Stretch1450–1600
Aromatic C-HC–H Stretch3000–3100
Cyclopropyl C-HC–H Stretch~3000
Alkyl C-H (Methoxy)C–H Stretch2850–2960

This table presents generalized data from spectroscopic principles and is supplemented by data for analogous compounds. libretexts.orgthieme-connect.com

X-ray Crystallography for Definitive Solid-State Structure Elucidation of Derivatives

While techniques like NMR and mass spectrometry provide information about connectivity and mass, single-crystal X-ray crystallography offers the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. This method is crucial for elucidating the precise bond lengths, bond angles, and stereochemical configurations of crystalline derivatives of this compound. acs.orgresearchgate.net

For complex molecules synthesized from precursors like 2-methoxyaniline, X-ray crystallography provides invaluable structural proof. For instance, in the structural analysis of N-(2-methoxyphenyl)acetamide, a derivative of 2-methoxyaniline, crystallography revealed that the amide group is not coplanar with the benzene ring. researchgate.net This type of detailed conformational information is critical for understanding a molecule's physical properties and biological activity.

Furthermore, crystallographic studies on derivatives can reveal subtle steric interactions that influence molecular shape. In the analysis of a phenanthridinium derivative containing a p-methoxyaniline moiety, X-ray data showed that steric hindrance prevents the two aromatic ring systems from being coplanar. acs.org This finding was essential for explaining the observed reactivity and electronic properties of the molecule. acs.org Similarly, for derivatives of this compound, X-ray crystallography could confirm the spatial orientation of the cyclopropyl and methoxy substituents relative to the aniline functional group, providing a complete and accurate structural model.

Computational and Theoretical Investigations of 3 Cyclopropyl 2 Methoxyaniline Systems

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like molecules. It is instrumental in optimizing molecular geometries to their most stable energetic state. For derivatives of 3-Cyclopropyl-2-methoxyaniline, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-31G(d) or 6-311++G(d,p)), are employed to determine key structural parameters. nih.govresearchgate.netresearchgate.net These parameters include bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional representation of the molecule.

The electronic structure, particularly the frontier molecular orbitals (HOMO and LUMO), is also a key output of DFT calculations. The energies of the HOMO and LUMO and their distribution across the molecule are critical for understanding the molecule's reactivity and electronic properties. researchgate.net For instance, the electronic properties of related aniline (B41778) compounds are influenced by the interplay between the electron-donating methoxy (B1213986) group and the unique electronic nature of the cyclopropyl (B3062369) ring. acs.org The complex coordination geometry and partial filling of ligand orbitals in similar systems highlight that there isn't always a simple relationship between the different types of molecular orbitals. aps.org

Table 1: Calculated Molecular Properties of a Related Anilino-Triazole Compound using DFT/B3LYP/6-311++G(d,p)

PropertyValue
Total Energy -1339.75 a.u.
Dipole Moment 4.88 Debye
HOMO Energy -6.21 eV
LUMO Energy -1.54 eV
Energy Gap (ΔEg) 4.67 eV
Data derived from a study on a complex Schiff base containing a triazole ring. researchgate.net

Theoretical Analysis of Reaction Mechanisms and Transition States

Computational chemistry provides a window into the energetic landscapes of chemical reactions, allowing for the detailed analysis of reaction mechanisms and the characterization of transient species like transition states. For reactions involving cyclopropylamine (B47189) derivatives, theoretical calculations can elucidate the pathways of complex transformations, such as cycloadditions and ring-openings. nih.govnih.govrsc.org

For example, in [3+2] photocycloaddition reactions, DFT calculations are used to model the transition states and determine their relative free energies, which helps to understand the origin of stereoselectivity. nih.gov The calculations can reveal key intermolecular interactions, such as hydrogen bonding, that stabilize one transition state over another, thereby dictating the stereochemical outcome of the reaction. nih.govrsc.org

Furthermore, computational studies on sigmatropic rearrangements have shown that external pressure can transform a transition state into a stable minimum on the potential energy surface. nih.gov This highlights the power of theoretical analysis in predicting how reaction conditions can alter reaction pathways. The transition state energy for various reaction steps, such as radical addition and reductive elimination, can be calculated to determine the most favorable mechanistic route. rsc.org

Table 2: Calculated Transition State Energies for a Model Mislow-Evans Rearrangement

ParameterValue
Energy of Transition State (P=0 GPa) 12.0 kcal mol⁻¹ (above educt)
RMSD between Compressed and Pressure-Free Geometries 0.3 Å
These calculations demonstrate the significant influence of pressure on the reaction's potential energy surface. nih.gov

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Absorption)

Computational methods are increasingly used to predict spectroscopic properties, aiding in the structural elucidation of novel compounds. For this compound and its analogues, theoretical calculations can generate predicted NMR chemical shifts (¹H and ¹³C) and UV-Vis absorption spectra. arxiv.orgresearchgate.netscm.com

DFT-based methods have achieved notable accuracy in predicting NMR chemical shifts, with Mean Absolute Errors (MAEs) as low as 2.9 ppm for ¹³C NMR and 0.23 ppm for ¹H NMR for some small organic molecules. arxiv.org More recent approaches, including those incorporating machine learning and Graph Neural Networks (GNNs), have further improved the accuracy of these predictions. arxiv.orgfrontiersin.org The GIAO (Gauge-Independent Atomic Orbital) method is commonly used within DFT to calculate NMR isotropic shift values. researchgate.net

Similarly, Time-Dependent DFT (TD-DFT) can be used to simulate UV-Vis absorption spectra by calculating the electronic transition energies and oscillator strengths. scm.com These theoretical spectra can be compared with experimental data to confirm the structure of a compound or to understand the electronic transitions responsible for its observed color. researchgate.net The UV-Vis spectra of N-cyclopropylaniline analogs show characteristic absorption features, with substituents on the phenyl ring causing noticeable shifts in the absorption maxima. acs.org

Table 3: Accuracy of Different Computational Methods for NMR Chemical Shift Prediction

MethodMean Absolute Error (¹³C NMR)Mean Absolute Error (¹H NMR)
Early HOSE codes 3.52 ppm0.29 ppm
DFT-based methods 2.9 ppm0.23 ppm
GNN-based model 1.355 ppm0.224 ppm
Model with solvent embedding 2.05 ppm0.16 ppm
Data compiled from various studies on computational NMR prediction. arxiv.org

Computational Studies on Reactivity Descriptors (e.g., Oxidation Potentials, Energetic Stability)

The single-electron transfer (SET) oxidation potential is a key parameter that can be estimated computationally. For N-cyclopropylaniline analogs, the presence of electron-donating groups like the 2-methoxy group is known to lower the oxidation potential, making the molecule more susceptible to oxidation. acs.orgresearchgate.net Conversely, electron-withdrawing groups increase the oxidation potential. acs.org These theoretical trends are crucial for designing molecules with specific redox properties.

Energetic stability can be assessed through the calculation of total energy and the analysis of frontier molecular orbital energies. A larger HOMO-LUMO gap generally indicates greater kinetic stability. researchgate.net Computational studies can also probe the stability of reaction intermediates, such as the radical cation formed upon oxidation of N-cyclopropylanilines, which is key to understanding subsequent irreversible ring-opening reactions. acs.orgresearchgate.net

Table 4: Estimated SET Oxidation Potentials for N-Cyclopropylaniline Analogs

CompoundEstimated E° (CPA → CPA•+) (V vs. NHE)
2-MeO-CPA ~0.9 V
CPA Known value
3-Cl-CPA ~1.2 V
Values for 2-MeO-CPA and 3-Cl-CPA were approximated based on known values for analogous aniline derivatives. acs.org

Stereochemical Prediction and Enantioselectivity Modeling

A significant application of computational chemistry is in the prediction of stereochemical outcomes and the modeling of enantioselectivity in asymmetric reactions. For reactions involving prochiral substrates or reagents, theoretical models can help rationalize and predict which enantiomer will be formed preferentially.

In the context of [3+2] photocycloadditions involving N-cyclopropyl arylamines, DFT calculations of transition states have been instrumental in understanding the origins of enantioselectivity. nih.gov By analyzing the energies and geometries of competing transition states leading to different stereoisomers, researchers can identify the key interactions that control the stereochemical course of the reaction. nih.gov Distortion/interaction activation strain analysis is one such method used to comprehend the energy differences between transition states. nih.gov

These computational models are not only descriptive but can also be predictive, guiding the design of new chiral catalysts or reaction conditions to achieve higher enantioselectivity. nih.govrsc.org The ability to model the subtle energetic differences that dictate stereochemistry is a testament to the power and accuracy of modern computational methods. nih.gov

Applications of 3 Cyclopropyl 2 Methoxyaniline in Synthetic Organic Chemistry

Role as a Key Intermediate in the Synthesis of Complex Molecules

The strategic placement of the cyclopropyl (B3062369) and methoxy (B1213986) groups on the aniline (B41778) scaffold makes 3-Cyclopropyl-2-methoxyaniline a valuable precursor for a range of intricate molecular architectures, particularly those of pharmaceutical interest.

Construction of Pharmaceutically Relevant Nitrogen Heterocycles (e.g., Quinazolinones, Pyrrolidin-2-ones)

Nitrogen-containing heterocycles are core components of many therapeutic agents. This compound serves as a key starting material for synthesizing several important classes of these compounds.

Quinazolinones: The aniline framework is fundamental to the synthesis of quinazolinone and quinazolinedione structures. General synthetic strategies involve the condensation of anthranilic acid derivatives with appropriate reagents. For instance, the cyclopropylamine (B47189) moiety can be introduced by reacting an anthranilate with cyclopropyl isothiocyanate to form a 2-mercaptoquinazolin-4(3H)-one intermediate, which can be further functionalized. nih.gov Similarly, the 2-methoxyaniline portion of the molecule is readily incorporated into the quinazoline (B50416) core, as demonstrated in syntheses where it replaces other anilines in established procedures to yield the corresponding substituted quinazolinediones. google.com.pg These methods highlight a pathway to quinazolinone-based molecules that are designed as potential quorum sensing inhibitors. nih.gov

Pyrrolidin-2-ones: This compound is also a suitable precursor for the synthesis of 1,5-substituted pyrrolidin-2-ones. mdpi.comnih.gov The synthesis involves a reaction between an aniline and a donor-acceptor (DA) cyclopropane (B1198618). nih.gov This transformation can be carried out as a one-pot process, initiated by a Lewis acid that facilitates the ring-opening of the DA cyclopropane by the aniline. nih.gov The resulting intermediate undergoes lactamization to form the desired pyrrolidin-2-one ring system. mdpi.comnih.gov This method is effective for a variety of anilines and provides access to di- and trisubstituted pyrrolidin-2-ones, which are themselves valuable scaffolds for further chemical elaboration. mdpi.com

Table 1: Synthesis of Nitrogen Heterocycles
Heterocycle ClassGeneral Synthetic ApproachKey Reaction TypeReference
QuinazolinonesReaction of anthranilates with cyclopropyl isothiocyanate or use of the aniline in condensation reactions.Cyclocondensation nih.govgoogle.com.pg
Pyrrolidin-2-onesLewis acid-initiated reaction of an aniline with a donor-acceptor cyclopropane, followed by lactamization.Ring-opening/Lactamization mdpi.comnih.gov

Synthesis of Cyclopentylamine (B150401) Derivatives

A significant application of this compound is in the asymmetric [3+2] photocycloaddition with olefins to produce highly functionalized cyclopentylamine derivatives. rsc.org This reaction leverages the unique reactivity of the N-cyclopropyl aniline moiety under visible-light photocatalysis. rsc.org

The process involves the reaction of N-cyclopropyl arylamines, such as this compound, with various electron-rich exocyclic terminal olefins. rsc.org This method is notable for its ability to construct valuable cycloalkane derivatives, including those with all-carbon quaternary stereocenters, in good yields and with high enantioselectivity. rsc.org The resulting cyclopentylamine adducts can be further transformed; for example, a trifluoromethanesulfonyl (Tf) group, if present, can be removed to furnish OTf-free cyclopentylamine derivatives. rsc.org

Table 2: Key Features of [3+2] Photocycloaddition
FeatureDescriptionReference
Reaction TypeAsymmetric [3+2] cycloaddition rsc.org
ReactantsN-cyclopropyl arylamines and olefins rsc.org
ConditionsVisible-light photocatalysis rsc.org
Key ProductsEnantioenriched cyclopentylamines rsc.org
AdvantagesConstruction of all-carbon quaternary stereocenters; high yields and enantioselectivity. rsc.org

Precursor for Advanced Chemical Scaffolds

Beyond the synthesis of specific heterocyclic systems, this compound functions as a precursor to advanced and diverse chemical scaffolds. The ability to undergo [3+2] cycloadditions provides access to complex carbocyclic frameworks that are of significant interest in medicinal chemistry. rsc.org Furthermore, the inherent reactivity of the N-cyclopropylaniline group, particularly its tendency to undergo irreversible ring-opening upon single-electron oxidation, makes it a useful component for building molecular structures where such a transformation can trigger subsequent reactions or define the scaffold's properties. acs.orgresearchgate.net This utility arises from the significant strain energy (~28 kcal/mol) released during the opening of the cyclopropane ring. acs.org

Development of Chemical Probes for Mechanistic Organic Chemistry Studies

The unique electrochemical properties of N-cyclopropylanilines, including this compound (referred to in studies as 2-MeO-CPA), make them excellent chemical probes for investigating reaction mechanisms, particularly those involving single-electron transfer (SET). acs.orgresearchgate.net

Anilines are often used to probe the oxidative properties of photosensitizers, but their utility can be limited by the reversibility of their oxidation. acs.org The resulting aniline radical cation can be reduced back to the neutral aniline, complicating measurements. acs.org N-cyclopropylanilines overcome this limitation. acs.orgresearchgate.net

The process can be summarized as follows:

Initial Oxidation: The N-cyclopropylaniline undergoes a single-electron oxidation to form a nitrogen radical cation (CPA•+). acs.org

Irreversible Ring-Opening: The resulting radical cation rapidly and irreversibly undergoes a ring-opening of the cyclopropyl group. acs.orgresearchgate.net This step is driven by the release of ring strain. acs.org

Trapping: The irreversible nature of the ring-opening acts as a "short-circuit," preventing back electron transfer or other quenching pathways that would regenerate the starting aniline. acs.org This allows for more accurate probing of the initial oxidative event. acs.org

The electronic nature of the substituents on the phenyl ring can be used to tune the probe's properties. Electron-donating groups (EDGs), like the 2-methoxy group in this compound, lower the SET oxidation potential, making the molecule easier to oxidize. acs.org

Table 3: Properties of N-Cyclopropylaniline Probes
PropertyDescriptionRole of 2-Methoxy GroupReference
MechanismSingle-electron oxidation followed by irreversible cyclopropyl ring-opening.Lowers the oxidation potential, making the probe more sensitive to oxidation. acs.orgresearchgate.net
AdvantagePrevents reversible back electron transfer, allowing for more accurate study of oxidative processes.Tunes the probe's electrochemical properties for specific applications. acs.org
ApplicationProbing the oxidative properties of triplet-state photosensitizers.Facilitates oxidation by a wider range of sensitizers. acs.orgresearchgate.net

Utility in Material Science Precursor Synthesis

While the structural motifs present in this compound, such as the aromatic amine and the cyclopropyl group, are found in molecules used in material science, specific applications of this particular compound as a direct precursor in the synthesis of materials are not extensively documented in the reviewed scientific literature.

Future Research Directions and Emerging Paradigms in 3 Cyclopropyl 2 Methoxyaniline Chemistry

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Future advancements in the application of 3-Cyclopropyl-2-methoxyaniline are intrinsically linked to the development of innovative catalytic systems. Research is moving beyond traditional methods to explore catalysts that offer unprecedented control over reactivity and selectivity.

A significant area of development is in the realm of photocatalysis . Researchers have successfully employed N-cyclopropyl-3-methoxyaniline in asymmetric [3+2] photocycloaddition reactions with various olefins. nih.gov These reactions, which can be transition-metal-free, utilize cooperative visible-light-driven photoredox and chiral hydrogen-bonding catalysis. nih.gov This dual catalysis approach provides efficient access to biologically important enantioenriched cyclopentylamines with high yields and stereoselectivity. nih.govresearchgate.net The success of this strategy relies on tuning the electronic properties of the olefin substrates to facilitate radical addition under the control of a chiral catalyst. nih.gov

Transition-metal-free catalysis represents another major frontier. A direct C-H and N-H dehydrogenative coupling reaction between amines and nitroaromatic compounds has been developed using a simple DMSO/tBuONa/O₂ system. nih.gov This method is noted for its mild conditions, use of oxygen as a benign oxidant, and excellent functional group tolerance. nih.gov The exclusive para-regioselectivity of this C(sp²)-H/N-H cross-coupling highlights its potential for predictable and efficient synthesis. nih.gov

Furthermore, sophisticated transition-metal catalysts continue to be refined. Ruthenium catecholate complexes, for instance, have been found to be effective for the deaminative coupling of primary amines, a process that involves C-N bond activation. marquette.edu While not yet demonstrated on this compound itself, these systems are highly selective for producing pharmaceutically important nitrogen heterocycles and represent a promising avenue for future exploration. marquette.edu Similarly, the development of chiral heterobimetallic Lewis acid catalysts for the asymmetric ring-opening of related cyclopropanes with primary arylamines showcases the potential for highly specialized catalytic systems to unlock new transformations. nsf.gov

Table 1: Novel Catalytic Systems for Reactions Involving this compound and Related Compounds

Catalytic SystemReaction TypeKey AdvantagesReference
Visible-Light Photoredox + Chiral H-Bonding CatalystAsymmetric [3+2] PhotocycloadditionTransition-metal-free, high enantioselectivity, atom-economical nih.govresearchgate.net
DMSO/tBuONa/O₂C(sp²)-H/N-H Oxidative Cross-CouplingTransition-metal-free, mild conditions, excellent para-selectivity nih.gov
Ruthenium-Catecholate ComplexesDeaminative Coupling (C-N Activation)High selectivity for N-heterocycles marquette.edu
Chiral Heterobimetallic Lewis Acids (e.g., Yb(OTf)₃-Yb[P]₃)Asymmetric Ring-Opening of CyclopropanesBifunctional catalysis, high enantioselectivity nsf.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting from traditional batch processing to continuous flow manufacturing. ucl.ac.uk This transition offers significant improvements in safety, scalability, efficiency, and process control. The integration of this compound chemistry into flow and automated platforms is a key direction for future industrial and academic research.

Continuous flow systems are particularly well-suited for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction time and temperature. researchgate.net For instance, a two-step continuous flow process has been developed for the synthesis of 1,1-cyclopropane aminoketones, which involves a photocyclization followed by a tandem condensation and ring contraction. mpg.de This seamless, telescoped process achieves good yields and high productivity with short residence times, demonstrating the power of flow chemistry for constructing complex cyclopropylamine (B47189) derivatives. mpg.de

The synthesis of related cyclopropyl (B3062369) structures, such as arylthio-cyclopropyl carbonyl compounds, has also been successfully translated to a continuous-flow system using a reusable solid-supported acid catalyst (Amberlyst-35). mdpi.com This approach not only facilitates multigram-scale synthesis but also aligns with green chemistry principles by enabling catalyst recycling. mdpi.com The development of such robust, scalable processes is crucial for the industrial application of chemistries involving cyclopropyl aniline (B41778) scaffolds.

Table 2: Advantages of Integrating Cyclopropylamine Synthesis into Flow Platforms

AdvantageDescriptionReference
Enhanced SafetySmall reactor volumes minimize the risk associated with hazardous reagents or exothermic reactions. ucl.ac.uk
Improved ScalabilityProduction can be scaled up by running the system for longer durations ("numbering-up") rather than using larger, potentially unsafe reactors. ucl.ac.ukmpg.de
Precise Process ControlSuperior control over parameters like temperature, pressure, and residence time leads to higher reproducibility and yields. mpg.demdpi.com
Process IntensificationTelescoping multiple reaction steps into a single continuous sequence reduces manual handling, purification steps, and overall process time. mpg.de
SustainabilityEnables the use of immobilized or reusable catalysts and can reduce solvent waste. ucl.ac.ukmdpi.com

Advanced Mechanistic Investigations into Complex Reaction Pathways

A deeper understanding of reaction mechanisms is fundamental to optimizing existing transformations and discovering new ones. For this compound, advanced mechanistic studies are focused on elucidating the complex pathways of its radical and metal-catalyzed reactions.

The reactivity of the cyclopropyl ring is of particular interest. Upon single-electron transfer (SET) oxidation, N-cyclopropylanilines form a nitrogen radical cation which can undergo an irreversible, energy-releasing ring-opening to yield a more stable distonic radical cation. acs.org This process is central to its utility as a synthetic scaffold. acs.org The rate of this ring-opening is influenced by substituents on the aniline ring; electron-donating groups like the 2-methoxy group in the title compound are known to stabilize the initial nitrogen radical cation, thereby slowing the rate of ring-opening compared to analogues with electron-withdrawing groups. acs.org

Mechanistic studies, including radical clock experiments, have been used to confirm the involvement of radical intermediates. In the transition-metal-free C-N cross-coupling reaction, N-cyclopropyl-3-methoxyaniline was used to probe the reaction pathway, confirming the generation of an aminyl radical intermediate. nih.gov

Computational studies, particularly Density Functional Theory (DFT), are also playing a crucial role. DFT calculations have been employed to understand the stepwise mechanism of ruthenium-catalyzed C-N bond activation, revealing the formation of a Ru(IV)-alkyl species. marquette.edu In the context of asymmetric photocycloadditions, theoretical studies have helped to elucidate how the chiral hydrogen-bonding catalyst provides enantiocontrol during the radical addition step. nih.gov

Table 3: Key Mechanistic Insights into Reactions of this compound

Reaction TypeKey Mechanistic FeatureInvestigative ToolReference
Oxidative Coupling/Ring-OpeningFormation of a nitrogen radical cation followed by irreversible cyclopropyl ring-opening to a distonic radical cation.Laser Flash Photolysis, Product Analysis acs.org
C(sp²)-H/N-H Cross-CouplingInvolvement of an aminyl radical intermediate.Radical Clock Experiment nih.gov
Asymmetric [3+2] PhotocycloadditionRadical addition to olefins with enantiocontrol provided by a chiral H-bonding catalyst.DFT Calculations nih.gov
Ruthenium-Catalyzed DeaminationStepwise mechanism via a Ru(IV)-alkyl intermediate.DFT Calculations marquette.edu

Design and Synthesis of Functional Analogues with Tunable Chemical Properties

The strategic design and synthesis of analogues of this compound are critical for fine-tuning its properties for specific applications, from materials science to medicinal chemistry. By modifying the substituents on the aromatic ring, researchers can modulate the molecule's electronic and steric characteristics.

One key property that can be tuned is the single-electron transfer (SET) oxidation potential. The 2-methoxy group, being electron-donating, lowers the oxidation potential of the aniline, making it more susceptible to oxidation compared to unsubstituted N-cyclopropylaniline. acs.org Conversely, introducing electron-withdrawing groups would increase the oxidation potential. This ability to tune the redox properties is crucial for applications in photoredox catalysis and environmental science, where N-cyclopropylanilines are used as chemical probes. acs.org

The synthesis of analogues often relies on robust cross-coupling methodologies. The Buchwald-Hartwig amination, for example, allows for the palladium-catalyzed coupling of various substituted bromoarenes (like 2-bromoanisole) with cyclopropylamine to generate a suite of analogues in high yields. acs.org Further functionalization can be achieved on precursors like 4-bromo-2-methoxyaniline, which can undergo subsequent reactions such as Suzuki-Miyaura coupling to introduce diverse aromatic or heterocyclic moieties. nih.gov The synthesis of precursors like 3-ethynyl-2-methoxyaniline opens pathways to a wide range of further transformations. google.com

In medicinal chemistry, the design of analogues is driven by the need to optimize biological activity and pharmacokinetic properties. For instance, in the development of inhibitors for chemokine receptors CCR1 and CCR2, modifications around a core structure, including the introduction of cyclopropyl groups, were shown to significantly impact binding affinity and selectivity, demonstrating how this moiety can be used to probe and optimize interactions with biological targets. nih.gov

Table 4: Influence of Substituents on the Properties of N-Cyclopropylaniline Analogues

Substituent TypeExample GroupEffect on Oxidation PotentialEffect on Ring-Opening RateReference
Electron-Donating Group (EDG)2-MethoxyLowers (easier to oxidize)Slower acs.org
Unsubstituted-HBaselineBaseline acs.org
Electron-Withdrawing Group (EWG)3-ChloroRaises (harder to oxidize)Faster acs.org

Development of Sustainable and Green Chemistry Approaches

The principles of green chemistry—minimizing waste, reducing energy consumption, and using safer substances—are becoming central to modern chemical synthesis. ijnc.irjocpr.com Future research on this compound and its derivatives will increasingly focus on developing more sustainable and environmentally benign methodologies.

A key strategy is to improve atom economy , which measures the efficiency of a reaction in incorporating material from the reactants into the final product. ijnc.ir Cycloaddition reactions, such as the [3+2] photocycloadditions involving this compound, are inherently atom-economical as they combine two molecules into one larger product with no byproducts. nih.govijnc.ir Multicomponent reactions (MCRs), which combine three or more reactants in a single step, also represent a powerful green approach. aurigeneservices.com

The replacement of hazardous reagents and catalysts is another critical goal. The development of transition-metal-free catalytic systems, as seen in the oxidative C-N cross-coupling and photocatalytic cycloadditions, is a significant step in this direction. nih.govnih.gov When metals are necessary, the focus is on using earth-abundant metals or developing highly efficient catalysts that can be used at very low loadings and recycled. ijnc.ir

Greener solvents and energy sources are also being actively explored. The use of water as a reaction solvent, where feasible, is highly desirable. jocpr.com Alternative energy sources like microwave irradiation and mechanochemistry (ball milling) can dramatically reduce reaction times and often eliminate the need for bulk solvents altogether. ucl.ac.ukijnc.irmdpi.com Finally, as discussed previously, the adoption of continuous flow technology is a cornerstone of green process design, as it inherently improves safety, reduces waste, and enhances energy efficiency. ucl.ac.ukmdpi.com

Table 5: Green Chemistry Approaches in the Context of this compound Chemistry

Green Chemistry PrincipleApplicable ApproachExample/RelevanceReference
Atom Economy[3+2] Cycloaddition ReactionsAll atoms from the aniline and olefin are incorporated into the product. nih.govijnc.ir
Safer CatalysisTransition-Metal-Free SystemsPhotocatalysis or base-mediated oxidative coupling avoids potentially toxic heavy metals. nih.govnih.gov
Safer SolventsUse of Water, Bio-based SolventsReduces reliance on hazardous organic solvents like dichloromethane. jocpr.com
Energy EfficiencyMicrowave Irradiation, Flow ChemistryReduces reaction times and improves heat transfer, lowering energy consumption. mdpi.comijnc.irmdpi.com
Waste PreventionContinuous Flow Synthesis, Catalyst RecyclingMinimizes side reactions and allows for the reuse of valuable catalysts. ucl.ac.ukmdpi.com

Q & A

Q. What are the recommended synthetic routes for 3-Cyclopropyl-2-methoxyaniline, and how can reproducibility be ensured?

Methodological Answer: The synthesis typically involves cyclopropanation of a pre-functionalized aniline precursor or Ullmann-type coupling for aryl ether formation. Key steps include:

  • Cyclopropane introduction: Use transition-metal catalysts (e.g., CuI) with iodocyclopropane derivatives under inert conditions.
  • Methoxy group retention: Avoid strong acids/bases to prevent demethylation; employ protecting groups if necessary.
  • Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) ensures purity.
    Reproducibility:
  • Document reaction parameters (temperature, solvent ratios, catalyst loading) in detail .
  • Validate batch consistency via HPLC (≥95% purity) and NMR (comparison to reference spectra) .

Q. What analytical techniques are most effective for characterizing purity and structural integrity?

Methodological Answer: A multi-technique approach is critical:

Technique Parameters Purpose Guidelines
HPLC C18 column, 70:30 MeOH/H2O, 1 mL/minQuantify purity, detect impuritiesUSP <621> chromatography
NMR (¹H/¹³C)CDCl3, 400 MHz, TMS referenceConfirm cyclopropyl ring integrity, substituent positionsJOC standards
Mass Spectrometry ESI+, m/z 177.1 (M+H⁺)Verify molecular weightASTM E685-93

Statistical validation: Report mean purity ± SD across three independent batches using ANOVA .

Q. How does the cyclopropyl group influence the compound's reactivity in nucleophilic substitution reactions?

Methodological Answer: The cyclopropyl ring imposes steric hindrance and electron-withdrawing effects:

  • Steric effects: Use bulky nucleophiles (e.g., tert-butylamine) to test accessibility; monitor via kinetic studies (pseudo-first-order conditions).
  • Electronic effects: Compare reaction rates with non-cyclopropyl analogs via Hammett plots (σ values for cyclopropyl ≈ +0.7).
  • Experimental design: Conduct reactions in DMF at 80°C, track progress via TLC, and isolate products for NMR/X-ray validation .

Advanced Research Questions

Q. How can conflicting spectroscopic data between theoretical predictions and experimental results be resolved?

Methodological Answer: Discrepancies often arise from solvation effects or conformational flexibility:

  • Computational validation: Perform DFT calculations (B3LYP/6-311+G(d,p)) with implicit solvent models (e.g., PCM for DMSO) to simulate NMR shifts .
  • Dynamic effects: Use variable-temperature NMR to assess ring-flipping or rotational barriers of the cyclopropyl group.
  • Statistical reconciliation: Apply Bland-Altman analysis to quantify bias between experimental and theoretical data .

Q. What computational methods validate the electronic effects of substituents on this compound’s bioactivity?

Methodological Answer:

  • Frontier molecular orbitals (FMOs): Calculate HOMO/LUMO energies (Gaussian 16) to predict electrophilic/nucleophilic sites.
  • Molecular docking: Map interactions with biological targets (e.g., enzymes) using AutoDock Vina; correlate docking scores with experimental IC50 values.
  • SAR studies: Synthesize derivatives (e.g., 3-fluoro or 3-nitro analogs) and compare logP/logD values (shake-flask method) to establish electronic contributions .

Q. What strategies mitigate batch-to-batch variability in pharmacological assays involving this compound?

Methodological Answer:

  • Standardized protocols: Pre-treat reagents (e.g., anhydrous solvents, degassed buffers) to minimize hydrolysis/oxidation .
  • Quality control (QC): Implement LC-MS for real-time monitoring of intermediate stability during synthesis.
  • Assay design: Use positive/negative controls (e.g., known agonists/inhibitors) and normalize data to internal standards (e.g., β-actin in cell-based assays) .

Data Contradiction Analysis Framework

For unresolved discrepancies (e.g., conflicting bioactivity data):

Hypothesis testing: Formulate null/alternative hypotheses (e.g., "Solvent polarity does not affect IC50") .

Meta-analysis: Pool data from ≥5 independent studies; apply random-effects models to account for heterogeneity .

Experimental replication: Collaborate with third-party labs to validate findings under blinded conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.